4-CHLORO-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE
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Overview
Description
4-CHLORO-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is an organic compound with a complex structureThe compound’s molecular formula is C16H14ClN3O, and it has a molecular weight of 299.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with N’-[(1E)-1-phenylethylidene]hydrazinecarboxamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
4-CHLORO-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The exact pathways and targets involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-({N’-[(1E)-1-(NAPHTHALEN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE
- 4-chloro-N-({N’-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
4-CHLORO-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-12(13-5-3-2-4-6-13)20-21-16(22)11-19-17(23)14-7-9-15(18)10-8-14/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBQNFITXRTIIG-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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